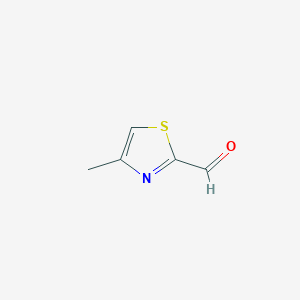

4-Methylthiazole-2-carbaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-3-8-5(2-7)6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMCQLLAIMUVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401370 | |

| Record name | 4-Methylthiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13750-68-0 | |

| Record name | 4-Methylthiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 4 Methylthiazole 2 Carbaldehyde

Direct Formylation of 4-Methylthiazole (B1212942)

Direct formylation involves the introduction of a formyl group (-CHO) directly onto the 4-methylthiazole ring. This is a powerful and atom-economical approach.

A common and effective method for the direct formylation of 4-methylthiazole is through a lithiation reaction followed by quenching with an electrophile, typically N,N-dimethylformamide (DMF). This process begins with the deprotonation of the C2 position of the thiazole (B1198619) ring, which is the most acidic proton, using a strong organolithium base such as n-butyllithium (n-BuLi). The resulting 2-lithio-4-methylthiazole intermediate is then reacted with DMF. A subsequent acidic workup hydrolyzes the intermediate to yield the desired 4-Methylthiazole-2-carbaldehyde.

The reaction proceeds as follows:

Lithiation: 4-Methylthiazole is treated with n-BuLi in an anhydrous aprotic solvent at low temperatures to form 2-lithio-4-methylthiazole.

Formylation: The organolithium intermediate reacts with DMF, a common formylating agent.

Hydrolysis: The resulting adduct is hydrolyzed, typically with an aqueous acid, to produce this compound.

The success of the lithiation-formylation sequence is highly dependent on the careful control of several reaction parameters to maximize yield and minimize side reactions.

| Parameter | Optimal Conditions & Rationale |

| Solvent | Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are crucial to prevent quenching of the highly reactive organolithium intermediate. |

| Temperature | The lithiation step is typically carried out at very low temperatures, often -78 °C (dry ice/acetone bath), to prevent side reactions and ensure the stability of the 2-lithiated thiazole. The reaction with DMF is also performed at low temperatures, with a gradual warming to room temperature. |

| Stoichiometry | A slight excess of the organolithium reagent is often used to ensure complete deprotonation of the 4-methylthiazole. The stoichiometry of DMF is also critical; an excess can lead to the formation of byproducts. |

Reduction-Oxidation Sequences from Thiazole Esters

An alternative and versatile route to this compound involves a two-step process starting from a more stable precursor, a 4-methylthiazole-2-carboxylic acid ester. This method offers good control and often results in high purity of the final product.

The first step in this sequence is the reduction of the ester group to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LAH) can be used, milder and more selective reagents are often preferred to avoid potential side reactions with the thiazole ring. rsc.org One such approach involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable activating agent or in a protic solvent like methanol. nih.gov The activation of the carboxylic acid to a mixed anhydride (B1165640) followed by reduction with NaBH₄ is a facile method for this transformation. nih.gov This method is chemoselective and proceeds under mild conditions. nih.gov

The general reaction is the conversion of a 4-methylthiazole-2-carboxylic acid ester to (4-methylthiazol-2-yl)methanol.

The second and final step is the selective oxidation of the primary alcohol, (4-methylthiazol-2-yl)methanol, to the corresponding aldehyde, this compound. Over-oxidation to the carboxylic acid must be avoided, necessitating the use of mild and controlled oxidizing agents.

Several reagent systems are effective for this transformation:

Pyridinium Chlorochromate (PCC): PCC is a well-established and mild oxidizing agent that selectively converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. libretexts.orgwikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758). wikipedia.org PCC is a stable, commercially available reagent. wikipedia.org

Sodium Hypochlorite (B82951) (NaOCl) and Potassium Bromide (KBr)/TEMPO Systems: This catalytic system is an environmentally benign and efficient alternative for the oxidation of alcohols. nih.govacs.org (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO) acts as a catalyst, while sodium hypochlorite (bleach) serves as the primary oxidant. nih.govliskonchem.com The addition of potassium bromide can enhance the reaction rate. liskonchem.comgoogle.com The reaction is often performed in a biphasic system, such as dichloromethane and water, with a buffer to maintain the pH. liskonchem.com This system is known for its high selectivity for the formation of aldehydes from primary alcohols. nih.govacs.org

| Oxidizing System | Key Features |

| PCC | Mild and selective for aldehyde formation. libretexts.orgwikipedia.orgmasterorganicchemistry.com Requires stoichiometric amounts and careful handling of chromium waste. |

| NaOCl, KBr/TEMPO | Catalytic, environmentally friendlier, and highly selective. nih.govacs.orggoogle.com The reaction conditions, such as pH, need to be carefully controlled. liskonchem.com |

Catalytic Oxidation of Thiazole Alcohols

Green Chemistry Approaches to Oxidation

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes, aiming to reduce or eliminate the use of hazardous substances. mdpi.com For the synthesis of thiazole aldehydes, this often involves the oxidation of the corresponding alcohol. Traditional oxidation methods frequently rely on stoichiometric amounts of heavy metal oxidants like chromium trioxide (CrO₃) or manganese dioxide (MnO₂), which are environmentally undesirable. nih.gov

Green alternatives focus on the use of cleaner oxidizing agents and catalytic systems. For instance, the oxidation of 4-methyl-5-hydroxymethylthiazole can be achieved using agents like sodium hypochlorite (NaOCl) in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). google.comgoogle.com Another approach involves the use of molecular oxygen as the ultimate oxidant in conjunction with a metal salt catalyst, such as those based on copper or iron. google.com These methods are more environmentally benign as they often use milder reaction conditions and produce less toxic waste.

A patented process describes the synthesis of 4-methylthiazole-5-formaldehyde from 4-methylthiazole-5-ethanol through a two-step process. google.com The first step involves the oxidation of the alcohol to the corresponding carboxylic acid using an oxidant like sodium hypochlorite. google.com The second step is a catalytic oxidation of the carboxylic acid to the aldehyde using oxygen and a metal salt catalyst. google.com This method is presented as being green, cost-effective, and suitable for industrial-scale production due to its mild conditions and high yield. google.com

Catalytic Hydrogenation of Thiazole Acid Chlorides

An alternative and efficient route to thiazole aldehydes is the reduction of the corresponding thiazole acid chlorides. Catalytic hydrogenation stands out as a key method in this transformation.

The Rosenmund reduction, a classic name reaction in organic chemistry, involves the hydrogenation of an acid chloride to an aldehyde. This reaction is typically catalyzed by palladium supported on barium sulfate (B86663) (Pd/BaSO₄), often "poisoned" with a substance like quinoline (B57606) or sulfur to prevent over-reduction of the aldehyde to an alcohol. libretexts.orgstackexchange.com

This methodology has been successfully applied to the synthesis of 4-methyl-5-formylthiazole. nih.gov The process starts with the conversion of 4-methylthiazole-5-carboxylic acid to its acid chloride using thionyl chloride. nih.govresearchgate.net The resulting acid chloride is then subjected to catalytic hydrogenation using a Pd/BaSO₄ catalyst in a solvent like xylene at an elevated temperature. nih.gov The use of a poisoned catalyst is crucial to stop the reaction at the aldehyde stage. libretexts.orgstackexchange.com

It is thought that the high reactivity of acid chlorides towards catalytic hydrogenation is due to the ability of palladium to insert into the C-Cl bond, forming an intermediate that is not possible with other carbonyl compounds. stackexchange.com This enhanced reactivity allows for the use of milder conditions and poisoned catalysts to achieve the desired aldehyde. stackexchange.com

The Pd/BaSO₄ catalyzed hydrogenation of thiazole acid chlorides is considered a more eco-friendly and industrially viable method compared to oxidation routes that use stoichiometric heavy metal reagents. nih.gov The process avoids the use of toxic and expensive oxidants and can provide high yields of the desired product. nih.gov

Comparative Analysis of Synthetic Routes: Yield, Purity, Scalability, and Environmental Considerations

When evaluating different synthetic strategies for this compound and its isomers, several key metrics must be considered: yield, purity, scalability, and environmental impact.

| Synthetic Route | Typical Yield | Purity | Scalability | Environmental Considerations |

| Oxidation of Alcohols with Heavy Metals (e.g., MnO₂, CrO₃) | Moderate to High | Variable, may require extensive purification | Challenging due to stoichiometric reagents and waste | Poor; generates toxic heavy metal waste. nih.gov |

| Green Oxidation (e.g., NaOCl/TEMPO, O₂/Metal Catalyst) | Good to High | Generally high | Good; catalytic nature is advantageous | Good; uses cleaner reagents and generates less toxic waste. google.comgoogle.comgoogle.com |

| Catalytic Hydrogenation of Acid Chlorides (Pd/BaSO₄) | High | High | Good; suitable for industrial production. nih.gov | Moderate; avoids heavy metals but uses thionyl chloride. nih.govyoutube.com |

| Reduction of Carboxylic Esters (e.g., LiAlH₄, NaBH₄) | Variable | Good | Can be expensive and hazardous on a large scale | Poor; uses pyrophoric and water-reactive hydrides, generating significant waste. nih.gov |

The oxidation of the corresponding alcohol using traditional heavy metal oxidants, while effective, is increasingly disfavored due to the generation of toxic waste. nih.gov Green oxidation methods offer a significant improvement in environmental performance and are often scalable. google.comgoogle.comgoogle.com The catalytic hydrogenation of the acid chloride provides a high-yielding and industrially viable route, with the main environmental drawback being the use of thionyl chloride in the preceding step. nih.govyoutube.com Reductions of esters with powerful reducing agents like lithium aluminum hydride are generally not preferred for large-scale synthesis due to cost and safety concerns. nih.gov

Novel Synthetic Approaches and Derivatization Strategies Utilizing this compound

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds, many of which have been investigated for their biological activities.

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines and related compounds to form imines (Schiff bases) and other derivatives. nih.govmdpi.com A particularly important class of derivatives are thiosemicarbazones, which are formed by the reaction of the aldehyde with a thiosemicarbazide (B42300). nih.govnih.govresearchgate.net

The synthesis of thiazole-based thiosemicarbazones typically involves refluxing the thiazole aldehyde with the appropriate thiosemicarbazide in a solvent like ethanol, sometimes with a catalytic amount of acid. nih.gov These reactions are often straightforward and proceed in good yields. The resulting thiosemicarbazones are versatile intermediates themselves and can be further cyclized to form other heterocyclic systems. nih.gov For example, reaction with α-haloketones can lead to the formation of new thiazole-containing structures. nih.gov

The general structure of thiosemicarbazones, with their N-N-C=S linkage, makes them excellent ligands for metal coordination and imparts a range of biological properties. nih.gov The derivatization of this compound into various thiosemicarbazones allows for the systematic exploration of structure-activity relationships in the quest for new therapeutic agents. nih.govresearchgate.net

Baylis–Hillman Reactions

The Morita–Baylis–Hillman (MBH) reaction is a powerful organocatalytic method for forming a carbon-carbon bond between the α-position of an activated alkene and an electrophile, most commonly an aldehyde. wikipedia.orgnrochemistry.com This reaction, typically catalyzed by a nucleophilic tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine (B1218219), creates densely functionalized products such as allylic alcohols. wikipedia.orgorganic-chemistry.org Given its broad scope for aldehydes, this compound is a suitable electrophilic partner in this transformation, reacting with various activated alkenes like acrylates, acrylonitrile, or vinyl ketones.

The generally accepted mechanism involves the initial 1,4-addition of the nucleophilic catalyst to the activated alkene, forming a zwitterionic enolate. nrochemistry.com This intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., this compound). A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the final functionalized allylic alcohol product. nrochemistry.com A significant drawback of the reaction can be its slow rate. wikipedia.org

While specific examples detailing the use of this compound in Baylis-Hillman reactions are not extensively documented in dedicated studies, the reaction's high tolerance for various aromatic and heteroaromatic aldehydes makes it a viable and predictable pathway for its functionalization. wikipedia.org Advanced variations of this reaction include the aza-Baylis-Hillman reaction (using imines as electrophiles) and intramolecular versions, which have been used to construct complex cyclic systems. wikipedia.orgnih.gov

Table 1: General Baylis-Hillman Reaction

| Electrophile | Activated Alkene | Catalyst | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| Aromatic/Heteroaromatic Aldehyde | Methyl Acrylate | DABCO | DMF or CHCl₃ | Room Temperature | Allylic Alcohol |

| Aromatic/Heteroaromatic Aldehyde | Acrylonitrile | Tributylphosphine | DCM | 0 °C to Room Temp. | Allylic Alcohol |

| Aromatic/Heteroaromatic Aldehyde | Methyl Vinyl Ketone | DMAP | Acetonitrile | Room Temperature | Allylic Alcohol |

Cyclization Reactions for Thiazole Ring Formation

The most fundamental and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis. nih.gov This classical cyclization reaction involves the condensation of an α-haloketone with a thioamide. nih.govtandfonline.com The substitution pattern of the resulting thiazole is directly determined by the choice of the starting materials.

To synthesize a 4-methyl-substituted thiazole, the reaction requires an α-haloketone bearing a methyl group adjacent to the carbonyl, such as chloroacetone (B47974) or bromoacetone. The substituent at the 2-position of the thiazole originates from the thioamide component. Therefore, to directly form a thiazole with a 2-carbaldehyde group, one would theoretically use thioformamide (B92385). However, the instability of thioformamide often necessitates a multi-step approach where a stable precursor group is installed at the 2-position and subsequently converted to the aldehyde. Common strategies include the oxidation of a 2-methyl group or the reduction of a 2-cyano or 2-carboxylate group.

The Hantzsch synthesis mechanism begins with the nucleophilic sulfur of the thioamide attacking the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes cyclization via the attack of the thioamide nitrogen onto the ketone carbonyl, followed by dehydration to yield the aromatic thiazole ring. rsc.org This method is robust and tolerates a wide variety of functional groups on both reactants, making it a cornerstone of thiazole chemistry. tandfonline.comorganic-chemistry.org

Table 2: General Hantzsch Thiazole Synthesis

| α-Halo Carbonyl | Thioamide | Solvent | Conditions | Product |

|---|---|---|---|---|

| Chloroacetone | Thioacetamide | Ethanol | Reflux | 2,4-Dimethylthiazole |

| Phenacyl Bromide | Thiobenzamide | Ethanol | Reflux | 2,4,5-Triphenylthiazole |

| Ethyl bromopyruvate | Thiourea (B124793) | Ethanol | Reflux | Ethyl 2-amino-4-thiazolecarboxylate |

Multicomponent Reactions (MCRs) Incorporating Thiazole Carbaldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.commdpi.com Several MCRs have been developed for the synthesis of thiazole derivatives or for using thiazoles as building blocks.

A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR that combines an aldehyde, an amidine-containing heterocycle (such as 2-aminothiazole), and an isocyanide to produce fused heterocyclic systems like imidazo[2,1-b]thiazoles. mdpi.comnih.gov In this context, a thiazole aldehyde could serve as the aldehyde component, or an aminothiazole could be used as the amidine component. For instance, studies have shown the successful reaction of 3-formylchromone, 2-aminothiazole (B372263), and various isocyanides in a one-pot synthesis to yield complex imidazo[2,1-b]thiazole (B1210989) structures in good yields. mdpi.comsciforum.net This highlights the utility of aldehydes in MCRs to build upon a pre-formed thiazole core.

Other MCRs involve variations of the Hantzsch synthesis, where an aldehyde is included as a third component along with an α-haloketone and thiourea to directly generate highly substituted thiazoles in a one-pot procedure. mdpi.comresearchgate.net These reactions demonstrate the versatility of aldehydes as key components in the efficient assembly of complex thiazole-containing molecules.

Table 3: Example of a Groebke–Blackburn–Bienaymé Three-Component Reaction

| Aldehyde Component | Amidine Component | Isocyanide Component | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 3-Formylchromone | 2-Aminothiazole | tert-Butyl isocyanide | Toluene | 100 °C, 30 min | 78% mdpi.comsciforum.net |

| 3-Formylchromone | 2-Aminothiazole | Cyclohexyl isocyanide | Toluene | 100 °C, 30 min | 77% mdpi.comsciforum.net |

| 3-Formylchromone | 2-Aminothiazole | Benzyl isocyanide | Toluene | 100 °C, 30 min | 74% mdpi.comsciforum.net |

Spectroscopic Characterization and Elucidation of Molecular Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of 4-Methylthiazole-2-carbaldehyde.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton is the most deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the thiazole (B1198619) ring, appearing as a singlet at a high chemical shift. The vinylic proton on the thiazole ring also appears as a singlet in the aromatic region. The methyl protons, being attached to the thiazole ring, resonate as a singlet in the upfield region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field. The carbon atoms of the thiazole ring have characteristic chemical shifts, with the carbon atom bonded to the nitrogen and sulfur (C2) being significantly downfield. The methyl carbon appears at a high field, consistent with a typical sp³-hybridized carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aldehyde (-CHO) | 9.5 - 10.5 (s, 1H) | 180 - 185 |

| Thiazole-H5 | 7.0 - 8.0 (s, 1H) | 115 - 125 |

| Methyl (-CH₃) | 2.0 - 3.0 (s, 3H) | 15 - 20 |

| Thiazole-C2 | - | 160 - 170 |

| Thiazole-C4 | - | 145 - 155 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. semanticscholar.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. semanticscholar.org For this compound, an HSQC spectrum would show a cross-peak connecting the thiazole-H5 proton signal to the thiazole-C5 carbon signal, and another cross-peak linking the methyl protons to the methyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, providing information about the molecule's conformation. In this compound, a NOESY spectrum could potentially show a spatial correlation between the aldehydic proton and the H5 proton of the thiazole ring, depending on the preferred conformation of the aldehyde group.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy.nih.govchemicalbook.com

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by several key absorption bands. nih.govchemicalbook.com A strong, sharp peak in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehyde group typically appears as a pair of medium intensity bands around 2820 and 2720 cm⁻¹. The spectrum also shows characteristic absorptions for the C=N and C=C stretching vibrations of the thiazole ring in the 1600-1400 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl group and the thiazole ring are also observed.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C-H Stretch (Aldehyde) | 2810 - 2830 and 2710 - 2730 | Medium |

| C=N Stretch (Thiazole) | 1580 - 1620 | Medium to Strong |

| C=C Stretch (Thiazole) | 1400 - 1500 | Medium to Strong |

| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | Medium to Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS).nih.govresearchgate.netlibretexts.org

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (127.17 g/mol ). nih.gov

The fragmentation pattern in the mass spectrum gives valuable structural information. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to give a stable [M-1]⁺ ion, and the loss of the formyl group (CHO) to give an [M-29]⁺ ion. libretexts.org For this compound, this would result in a fragment corresponding to the 4-methylthiazole (B1212942) cation. Further fragmentation of the thiazole ring can also occur.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This enables the calculation of the elemental formula, confirming that the measured mass corresponds to C₅H₅NOS. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (predicted) | Proposed Fragment | Formula |

| 127 | Molecular Ion | [C₅H₅NOS]⁺ |

| 126 | [M-H]⁺ | [C₅H₄NOS]⁺ |

| 98 | [M-CHO]⁺ | [C₄H₄NS]⁺ |

| 71 | Fragmentation of thiazole ring | [C₃H₃S]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Mechanism Studies.nih.govnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for studying non-covalent complexes and for monitoring reactions in solution. In the context of reaction mechanism studies, ESI-MS can be used to detect and characterize transient intermediates and products. For instance, in reactions involving the aldehyde functionality of this compound, ESI-MS could be employed to identify key intermediates such as hemiacetals or imines formed during the reaction. nih.govnih.gov The ability to directly sample from a reaction mixture provides real-time information about the progress of the reaction and the species involved, offering valuable mechanistic insights.

Reactivity and Transformation Pathways of 4 Methylthiazole 2 Carbaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group is a key site for a variety of chemical reactions, including oxidation, reduction, and the formation of new carbon-carbon bonds.

Oxidation Reactions

The aldehyde functional group of 4-methylthiazole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methylthiazole-2-carboxylic acid. This transformation is a common and predictable reaction for aldehydes. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) are effective for this purpose. libretexts.orgmasterorganicchemistry.com Under typical conditions, the aldehyde is converted to the carboxylic acid, which is often the final product of exhaustive oxidation. libretexts.org While specific experimental data for the oxidation of this compound using KMnO₄ is not detailed in the provided literature, the general reactivity of aldehydes with this reagent is well-established. libretexts.orgmasterorganicchemistry.com The process involves the conversion of the aldehyde's C-H bond to a C-O bond, ultimately leading to the carboxylic acid.

In a related context, the oxidation of the isomeric 4-methyl-5-hydroxymethylthiazole to 4-methyl-5-formylthiazole has been achieved using various oxidizing agents, including manganese dioxide (MnO₂), chromium trioxide (CrO₃), and sodium hypochlorite (B82951) (NaOCl). nih.gov Furthermore, a method for synthesizing 4-methylthiazole-5-formaldehyde involves the oxidation of 4-methylthiazole-5-ethanol to 4-methylthiazole-5-acetic acid, which is then converted to the aldehyde. nih.gov These examples highlight the susceptibility of functional groups on the thiazole (B1198619) ring to oxidation.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol, yielding (4-methylthiazol-2-yl)methanol. This is a standard transformation in organic chemistry, often accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity in reducing aldehydes and ketones. youtube.comyoutube.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to give the primary alcohol. youtube.com While specific conditions for the reduction of this compound with NaBH₄ are not explicitly described, the general utility of NaBH₄ for aldehyde reduction is well-documented. youtube.comyoutube.commasterorganicchemistry.com This method is advantageous as esters and amides are typically not reduced under these conditions, allowing for selective transformations in more complex molecules. sigmaaldrich.com

The reduction of the related compound, 4-methyl-5-formylthiazole, has been mentioned in the context of reducing a carboxylic ester to an alcohol using reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). nih.gov

Formation of New Carbon-Carbon Bonds

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime site for the formation of new carbon-carbon bonds through reactions with various nucleophiles.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a phosphine (B1218219) oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The aqueous Wittig reaction has been shown to be effective for aromatic and heterocyclic aromatic carboxaldehydes. researchgate.net

Knoevenagel Condensation: The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a base. organicreactions.orgbanglajol.inforesearchgate.net This reaction is widely used for the synthesis of substituted alkenes. banglajol.info A variety of active methylene compounds can be employed, including malononitrile, ethyl cyanoacetate, and cyanoacetamide. banglajol.info The reaction is typically catalyzed by weak bases like amines or their salts. organicreactions.org Microwave-assisted Knoevenagel condensations have been shown to be efficient for a range of aldehydes, including heterocyclic aldehydes, often proceeding smoothly under solvent-free conditions. banglajol.info

Participation in Condensation Reactions

The aldehyde group of this compound can participate in various condensation reactions. These reactions involve the reaction of the aldehyde with a nucleophile, often followed by the elimination of a small molecule like water. The Knoevenagel condensation, as discussed above, is a prime example of such a reaction. organicreactions.orgbanglajol.info These condensation reactions are fundamental in the synthesis of more complex molecules, including various heterocyclic systems.

Thiazole Ring Reactivity

The thiazole ring itself exhibits aromatic character and can undergo substitution reactions. The nature and position of substituents on the ring influence its reactivity.

Modifications and Functionalization of the Thiazole Core

The thiazole ring in this compound is a key structural motif that allows for a variety of chemical modifications and functionalizations. The reactivity of the thiazole core is dictated by the electron distribution within the heterocyclic system, which is further influenced by the existing substituents: the electron-donating methyl group at position 4 and the electron-withdrawing carbaldehyde group at position 2.

In general, the thiazole ring exhibits a nuanced reactivity profile. The C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. Conversely, the C2 position is the most electron-deficient, making it susceptible to nucleophilic attack and deprotonation by strong bases. The C4 position is typically the least reactive towards both electrophiles and nucleophiles. The presence of the aldehyde group at C2 further deactivates the ring towards electrophilic attack, making such reactions more challenging compared to simple alkyl-substituted thiazoles. However, functionalization is still achievable under specific conditions.

Electrophilic Substitution Reactions

Electrophilic substitution on the 4-methylthiazole (B1212942) core, while deactivated by the 2-carbaldehyde group, can be directed to the C5 position. This is a common pathway for introducing a variety of functional groups.

One of the most important electrophilic substitution reactions is formylation. For instance, a Vilsmeier-Haack reaction on a related 2-substituted-4-methylthiazole can introduce a formyl group at the C5 position. A novel preparation method for 4-methylthiazole-5-carboxaldehyde (B1296927) involves the Vilsmeier reaction of 2-methylamino-4-methylthiazole to yield 2-methylamino-4-methyl-5-thiazolecarboxaldehyde, which is then hydrogenated to remove the methylamino group.

Halogenation, particularly bromination, is another key method for functionalizing the thiazole core, typically occurring at the C5 position. The synthesis of various brominated thiazoles has been achieved through sequential bromination and debromination steps, providing versatile intermediates for further transformations. nih.gov These halogenated thiazoles can then undergo a variety of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Metallation and Cross-Coupling Reactions

Direct metallation of the thiazole ring can be challenging due to the presence of the acidic aldehyde proton. However, halogenated derivatives of this compound can serve as excellent precursors for cross-coupling reactions. For example, a 5-bromo-4-methylthiazole-2-carbaldehyde derivative could potentially undergo Suzuki, Stille, or Heck coupling reactions to introduce alkyl, aryl, or vinyl groups at the C5 position. The Stille cross-coupling reaction has been successfully employed with stannylated thiazoles to produce functionalized bithiazoles. researchgate.net

Modifications via Synthesis

The functionalized thiazole core can also be accessed through the construction of the ring system from appropriately substituted precursors. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, is a versatile method for preparing a wide array of substituted thiazoles. For example, the reaction of chloroacetone (B47974) with thiourea (B124793) is a well-established method for the synthesis of 2-amino-4-methylthiazole (B167648). orgsyn.org This amino group can then be further modified or replaced to introduce other functionalities.

The following table summarizes some of the key research findings related to the modification and functionalization of the thiazole core in derivatives similar to this compound.

Interactive Data Table: Research Findings on Thiazole Core Modification

| Reaction Type | Substrate | Reagents and Conditions | Product | Research Focus |

| Vilsmeier Reaction | 2-Methylamino-4-methylthiazole | Phosphorus oxychloride, Dimethylformamide | 2-Methylamino-4-methyl-5-thiazolecarboxaldehyde | Synthesis of 4-methylthiazole-5-carboxaldehyde. scispace.com |

| Bromination | 4,5-Dibromo-2,4'-bithiazole | Lithium hexamethyldisilazide (LiHMDS) | Non-symmetric brominated bithiazole | Demonstrates halogen dance reaction on a thiazole system. researchgate.net |

| Stille Cross-Coupling | Stannylated Thiazole | Functionalized thiophene, Palladium catalyst | Functionalized Bithiazoles | Synthesis of complex thiazole-containing compounds. researchgate.net |

| Hantzsch Synthesis | Chloroacetone, Thiourea | Reflux | 2-Amino-4-methylthiazole | Fundamental synthesis of the 2-amino-4-methylthiazole core. orgsyn.org |

| Amide Coupling | 2-Benzyl-4-methylthiazole-5-carboxylic acid | 2-Methyl/substitutedbenzyl-4-(4-aminophenyl)thiazole, EDC-HOBt, DMF | N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives | Synthesis of complex thiazole-5-carboxamides. researchgate.net |

Biological Activities and Mechanistic Studies of 4 Methylthiazole 2 Carbaldehyde and Its Derivatives

Antimicrobial Efficacy

Derivatives of 4-methylthiazole (B1212942) have shown considerable promise as antimicrobial agents, exhibiting activity against a spectrum of both bacterial and fungal pathogens.

The antibacterial properties of 4-methylthiazole derivatives have been evaluated against various Gram-positive and Gram-negative bacteria, including the clinically significant Staphylococcus aureus and Escherichia coli. mersin.edu.trresearchgate.net

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. Studies on various derivatives of 4-methylthiazole have yielded a range of MIC values, indicating varying levels of antibacterial potency.

For instance, a series of novel 2,4-disubstituted thiazole (B1198619) derivatives were synthesized and tested for their antibacterial activity. nih.gov Compounds with a 2,4-dichlorophenyl substituent showed significant activity against both S. aureus and E. coli. nih.gov In another study, thiazole derivatives demonstrated more pronounced inhibitory effects on Gram-positive bacteria compared to Gram-negative bacteria. For Staphylococcus aureus, MIC values ranged from 50 to 200 µg/mL. researchgate.net

Some hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown particularly strong activity against Gram-positive bacteria. One such compound exhibited MIC values ranging from 1.95 µg/mL for some Staphylococcus species to 15.62 µg/mL for Enterococcus faecalis. mdpi.com Against Staphylococcus aureus strains, the activity of this compound was noted to be two to seven times greater than the reference drug nitrofurantoin. mdpi.com However, its efficacy against Gram-negative bacteria like Escherichia coli was weaker, with an MIC of 125 µg/mL. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Methylthiazole Derivatives Against Bacterial Strains

| Compound/Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole derivatives | Staphylococcus aureus | 50-200 | researchgate.net |

| Thiazole derivatives | Streptococcus agalactiae | 25-100 | researchgate.net |

| Hydrazide-hydrazone derivative | Staphylococcus spp. | 1.95 | mdpi.com |

| Hydrazide-hydrazone derivative | Staphylococcus aureus ATCC 25923 | <3.91 | mdpi.com |

| Hydrazide-hydrazone derivative | Staphylococcus aureus ATCC 43300 | <3.91 | mdpi.com |

| Hydrazide-hydrazone derivative | Escherichia coli ATCC 25922 | 125 | mdpi.com |

| Thiazole derivative | Proteus mirabilis | 1000 | nih.gov |

| Thiazole derivative | Shigella dysenteriae | 125 | nih.gov |

| Thiazole derivative | Listeria monocytogenes | 1000 | nih.gov |

The antibacterial action of 4-methylthiazole derivatives is believed to stem from multiple mechanisms. One proposed mechanism involves the inhibition of essential metabolic pathways within the bacterial cell. For example, some thiazole derivatives are thought to act as DNA gyrase inhibitors, interfering with DNA replication and repair, which ultimately leads to bacterial cell death. mersin.edu.tr Molecular docking studies have supported this by showing that these compounds can bind to the DNA gyrase enzyme. bohrium.com

Another key mechanism is the disruption of the microbial cell membrane. The lipophilic nature of some of these compounds allows them to penetrate the bacterial cell wall and disrupt the integrity of the cell membrane. This disruption can lead to the leakage of vital cellular components and ultimately, cell lysis. The presence of certain structural features, such as an oxygen link to the thiazole ring, has been suggested to enhance this inhibitory potency. researchgate.net

In addition to their antibacterial properties, derivatives of 4-methylthiazole have demonstrated significant antifungal activity. This is particularly relevant given the rise of fungal infections, especially in immunocompromised individuals.

Studies have shown that certain (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibit very strong activity against Candida albicans, a common cause of fungal infections in humans. nih.gov The MIC values for these compounds against reference strains of C. albicans were found to be in the range of 0.015–3.91 µg/mL, which is comparable to or even better than the standard antifungal drug nystatin. nih.gov Against clinical isolates of C. albicans, these derivatives showed MICs ranging from 0.008 to 7.81 µg/mL. nih.gov

The mechanism of antifungal action is thought to be related to the disruption of the fungal cell wall and/or cell membrane. nih.gov The high lipophilicity of these derivatives is believed to contribute to their potent antifungal activity. nih.gov Some thiazole derivatives have also shown activity against Aspergillus niger. koreascience.kr

Table 2: Minimum Inhibitory Concentration (MIC) of 4-Methylthiazole Derivatives Against Fungal Strains

| Compound/Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans ATCC 2091 | 0.015-3.91 | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans ATCC 10231 | 0.015-3.91 | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Clinical isolates of Candida albicans | 0.008-7.81 | nih.gov |

| Thiazole derivatives | Candida albicans | - | researchgate.net |

| Thiazole derivatives | Aspergillus niger | - | koreascience.kr |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent drugs. For 4-methylthiazole derivatives, SAR studies have revealed several key insights.

The nature and position of substituents on the thiazole ring play a significant role in determining antimicrobial potency. For instance, the introduction of a (benz)azole moiety to the 4-methylthiazole core has been shown to produce compounds with notable antibacterial activity. mersin.edu.tr Molecular docking studies suggest these hybridized compounds may act as DNA gyrase inhibitors. mersin.edu.trbohrium.com

In a series of 2,4-disubstituted thiazoles, compounds bearing a 2,4-dichlorophenyl or a 2,5-dichlorothiophene (B70043) substituent demonstrated significant antibacterial activity. nih.gov The presence of a 5-nitro-2-furoyl moiety in a 4-methyl-1,2,3-thiadiazole (B96444) derivative resulted in very strong activity against Gram-positive bacteria. mdpi.com

Furthermore, the lipophilicity of the molecule is a critical factor. A direct correlation has been observed between the high lipophilicity of certain thiazole derivatives and their strong antifungal activity against C. albicans. nih.gov This suggests that enhancing the lipid-soluble nature of these compounds could be a viable strategy for developing more effective antifungal agents.

Antibacterial Activity: Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

Anticancer Potential

The thiazole nucleus is a component of several clinically used anticancer drugs, which has spurred research into the anticancer potential of new thiazole derivatives, including those derived from 4-methylthiazole-2-carbaldehyde.

Newly synthesized thiazole derivatives have been evaluated for their in vitro cytotoxic activity against various human cancer cell lines. For example, a series of 2-[2-[3-substituted-4-hydroxy benzylidene]hydrazinyl]-thiazole-4[5H]-ones were tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One compound in this series, with a bromo substitution, showed moderate cytotoxic activity with IC50 values of 31.5 µM and 51.7 µM against MCF-7 and HepG2 cells, respectively. mdpi.com Another derivative, where a hydroxyl group was replaced with an acetyloxy group, also demonstrated moderate activity. mdpi.com

Molecular docking studies have been employed to understand the potential mechanisms of anticancer action. These studies have investigated the binding of thiazole derivatives to key proteins involved in cancer cell growth and proliferation, such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com The results suggest that some of these derivatives have a promising binding affinity towards the active sites of these proteins. mdpi.com

In another study, novel thiazole derivatives synthesized from 4-phenylthiazol-2-amine were evaluated for their anticancer activity against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. Some of these compounds displayed higher efficacy than the reference drug doxorubicin. researchgate.net A new hybrid compound, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, exhibited strong cytotoxic effects against HepG-2 and MCF-7 cell lines. researchgate.net

Table 3: Anticancer Activity of 4-Methylthiazole Derivatives

| Compound/Derivative Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-[2-[4-hydroxy-3-bromo benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 31.5 ± 1.91 µM | mdpi.com |

| 2-[2-[4-hydroxy-3-bromo benzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 51.7 ± 3.13 µM | mdpi.com |

| 2-[2-[4-acetyloxy benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 28.0 ± 1.69 µM | mdpi.com |

| 2-[2-[4-acetyloxy benzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 26.8 ± 1.62 µM | mdpi.com |

| Thiazole derivative from 4-phenylthiazol-2-amine (Compound 9) | MCF-7, NCI-H460, SF-268 | Higher than doxorubicin | researchgate.net |

| Thiazole derivative from 4-phenylthiazol-2-amine (Compound 14a) | MCF-7, NCI-H460, SF-268 | Higher than doxorubicin | researchgate.net |

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HepG-2 (Liver) | Strong cytotoxicity | researchgate.net |

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | MCF-7 (Breast) | Strong cytotoxicity | researchgate.net |

Other Pharmacological Activities

Beyond their anticancer properties, derivatives of this compound have been investigated for other therapeutic applications, notably in the central nervous system.

The thiazole nucleus is a component of various compounds exhibiting neuroprotective and anticonvulsant activities.

Thiazolidine-4-carboxylic acid derivatives have been shown to possess neuroprotective effects. jelsciences.comresearchgate.net These compounds can reduce oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases and memory impairment. jelsciences.comresearchgate.net Thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors, which play a role in excitatory neurotransmission. nih.gov By modulating these receptors, these compounds have the potential to be therapeutic agents for neurological disorders characterized by excitotoxicity. nih.gov

Furthermore, various thiazole and thiazolidin-4-one derivatives have been synthesized and screened for their anticonvulsant properties. biointerfaceresearch.comnih.govresearchgate.net Some of these compounds have shown effectiveness against seizures induced by pentetrazol (B1679298) in animal models. nih.gov One study identified 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6 ) as a particularly active derivative with the potential to be a lead molecule for developing safer antiepileptic drugs. biointerfaceresearch.com The anticonvulsant activity of these compounds is often attributed to their ability to act as a constrained pharmacophore at the receptor site. biointerfaceresearch.com

Potential in Diabetes Management: Insulin (B600854) Sensitivity and Oxidative Stress Reduction

Thiazole derivatives have emerged as promising candidates for the management of diabetes mellitus, primarily by enhancing insulin sensitivity and mitigating oxidative stress. Research has shown that specific derivatives can positively influence key metabolic and cellular pathways that are dysregulated in diabetes.

One such study investigated the effects of 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid , a newly developed thiazole derivative (NDTD), in a neonatal rat model of type 2 diabetes induced by streptozotocin (B1681764) (STZ). acs.org Administration of this compound for four weeks led to a significant reversal of hyperglycemia, hyperinsulinemia, and insulin resistance, as indicated by the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR). acs.org The derivative also improved the lipid profile by lowering elevated levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very-low-density lipoprotein cholesterol (VLDL-C), while restoring high-density lipoprotein cholesterol (HDL-C) levels. acs.org Mechanistically, the antidiabetic effect was linked to its ability to attenuate oxidative stress. The study documented increased levels of crucial antioxidant enzymes such as glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), alongside a reduction in malondialdehyde (MDA), a marker of lipid peroxidation. acs.org

Similarly, another derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid , demonstrated significant antidiabetic, antioxidant, and anti-inflammatory properties in STZ-induced diabetic rats. mdpi.com This compound was found to improve insulin sensitivity and ameliorate oxidative damage, further highlighting the potential of this chemical class in combating diabetes. mdpi.com

Table 1: Effects of Thiazole Derivatives on Diabetic and Oxidative Stress Markers

| Compound | Model | Key Findings | Reference |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | STZ-induced diabetic neonatal rats | ↓ Serum glucose, insulin, HOMA-IR, TG, TC, LDL-C, VLDL-C, MDA↑ HDL-C, GSH, CAT, SOD | acs.org |

| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | STZ-induced diabetic rats | Ameliorated oxidative enzymes and inflammatory cytokines, improved insulin sensitivity. | mdpi.com |

Anti-inflammatory Effects

The anti-inflammatory properties of 4-methylthiazole derivatives are well-documented, with various studies demonstrating their ability to modulate key inflammatory pathways.

In one study, the anti-inflammatory potential of new thiazolyl-1,3,4-oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl-thiazoles was evaluated in a rat model of acute inflammation. researchgate.net Several of these compounds exhibited significant anti-inflammatory activity, comparable to the standard drug diclofenac. Their mechanism involved reducing systemic acute-phase responses, such as neutrophilia and the activation of circulating phagocytes, and lowering the concentration of nitrate/nitrite, which are metabolites of the inflammatory mediator nitric oxide (NO). researchgate.net

Another investigation focused on a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives . researchgate.net These compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW264.7 cells. The findings revealed that most of the synthesized compounds effectively suppressed the release of NO, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.net The study also noted that the lead compound's activity was linked to the modulation of iron death (ferroptosis) pathways, as it increased levels of reactive oxygen species (ROS), malondialdehyde (MDA), and intracellular iron (Fe2+), while depleting glutathione (GSH). researchgate.net

The 2-aminothiazole (B372263) scaffold, a core component of many of these derivatives, is recognized as a key structure for developing agents with anti-inflammatory activity, among other biological effects.

Antioxidant Activity and Free Radical Scavenging

Many thiazole-based compounds exhibit potent antioxidant properties, acting as effective scavengers of free radicals. This activity is crucial for mitigating cellular damage caused by oxidative stress, which is implicated in numerous diseases.

A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov Several compounds in this series demonstrated moderate antioxidant activity, with IC50 values indicating their capacity to neutralize free radicals. nih.gov

In a similar vein, researchers synthesized 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives and tested their free radical scavenging capabilities. mdpi.com The study found that compounds featuring a fluoro or chloro group at the para position of the benzamido ring showed significant DPPH scavenging activity alongside their primary enzyme-inhibiting effects. mdpi.com

Furthermore, a study on 4-[(benzo[d]thiazol-2-ylimino) methyl]phenol derivatives combined experimental evaluation with density functional theory (DFT) calculations to understand their antioxidant mechanism. helsinki.fi The results confirmed that these compounds possess promising antioxidant activity, with the computational analysis suggesting that a sequential proton loss-electron transfer mechanism is the preferred pathway for their radical scavenging action. helsinki.fi

Table 2: Antioxidant and Free Radical Scavenging Activity of Thiazole Derivatives

| Derivative Class | Assay | Notable Compounds/Findings | Reference |

| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid | DPPH Scavenging | Compounds 5k, 5n, and 5p showed moderate activity with IC50 values of 15.3, 17.6, and 19.6 μM, respectively. | nih.gov |

| 2-benzamido-4-methylthiazole-5-carboxylic acid | DPPH Scavenging | Compounds with para-fluoro (5b) and para-chloro (5c) substitutions exhibited excellent activity. | mdpi.com |

| 4-[(benzo[d]thiazol-2-ylimino) methyl]phenol | DPPH Scavenging | Compounds 4d and 4c showed promising antioxidant activity, explained by DFT calculations. | helsinki.fi |

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, DNA Gyrase, Acetylcholinesterase)

Derivatives of 4-methylthiazole have been extensively studied as inhibitors of various clinically relevant enzymes, demonstrating their potential as therapeutic agents for a range of conditions.

Xanthine Oxidase (XO) Inhibition of xanthine oxidase is a key strategy for treating hyperuricemia and gout. Several series of 4-methylthiazole derivatives have been designed as XO inhibitors. One study on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives identified compounds with excellent XO inhibitory activity. mdpi.com Specifically, the derivative with a para-fluoro substitution (compound 5b) had an IC50 value of 0.57 μM, and the para-chloro derivative (compound 5c) had an IC50 of 0.91 μM. Enzyme kinetics studies revealed that compound 5b acts as a mixed-type inhibitor. mdpi.com Another series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid also yielded potent XO inhibitors, with the most active compound (5j) showing an IC50 value of 3.6 μM. nih.gov

DNA Gyrase DNA gyrase is an essential bacterial enzyme, making it an attractive target for novel antibiotics. Thiazole derivatives have shown significant promise as DNA gyrase inhibitors. Studies on 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have led to the development of second-generation inhibitors with nanomolar efficacy against DNA gyrase from Staphylococcus aureus and Escherichia coli. helsinki.finih.gov These compounds function by targeting the ATP-binding site on the GyrB subunit of the enzyme. researchgate.netbrc.hu Further research on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines identified several compounds with DNA gyrase inhibitory activity better than the reference drug ciprofloxacin. Molecular docking studies confirmed that these derivatives bind effectively to the active site of DNA gyrase.

Acetylcholinesterase (AChE) Inhibiting acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary approach for managing Alzheimer's disease. A study on novel azinane triazole-based derivatives , which share structural similarities with the thiazole scaffold, demonstrated valuable inhibition potential against both AChE and butyrylcholinesterase (BChE). nih.gov

Table 3: Enzyme Inhibition by Thiazole Derivatives

| Enzyme | Derivative Class | Key Compound(s) | IC50 Value | Reference |

| Xanthine Oxidase | 2-benzamido-4-methylthiazole-5-carboxylic acid | 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (5b) | 0.57 μM | mdpi.com |

| Xanthine Oxidase | 2-benzamido-4-methylthiazole-5-carboxylic acid | 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid (5c) | 0.91 μM | mdpi.com |

| Xanthine Oxidase | 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid | Compound 5j | 3.6 μM | nih.gov |

| DNA Gyrase | 4,5,6,7-tetrahydrobenzo[d]thiazole | Compound 29 | 0.056 µM (E. coli) | brc.hu |

| DNA Gyrase | 2-aryl-N-(4-morpholinophenyl)thiazol-4-amine | Compound 5h | 3.52 µg/ml | |

| Acetylcholinesterase | Azinane triazole-based derivatives | - | - | nih.gov |

Receptor Binding Studies

The biological activity of thiazole derivatives is often predicated on their ability to bind to specific proteins and receptors. Molecular docking and biophysical studies have provided insight into these interactions.

Research on novel thiazole derivatives has explored their binding affinity for various protein targets implicated in cancer, such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2) . mdpi.com Molecular docking simulations showed that certain derivatives exhibit a high binding affinity and promising interactions within the active sites of these proteins, suggesting a potential mechanism for their observed cytotoxic activity against cancer cells. mdpi.com One lead compound was also found to potently block vascular endothelial growth factor receptor-2 (VEGFR-2) , a key receptor in angiogenesis. mdpi.com

In a different context, fluorescence spectroscopy was used to study the interaction between 2,4-disubstituted-1,3-thiazole derivatives and the serum transport protein bovine serum albumin (BSA) . The results indicated that these compounds could bind to BSA, likely in the vicinity of tryptophan residues, causing a quenching of the protein's intrinsic fluorescence. This type of study is crucial for understanding the pharmacokinetic properties of potential drug candidates.

Computational Chemistry and Molecular Modeling for 4 Methylthiazole 2 Carbaldehyde Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Methylthiazole-2-carbaldehyde, docking simulations are instrumental in understanding its interactions with biological macromolecules, particularly proteins.

Prediction of Binding Poses and Affinities

Molecular docking simulations can predict the most likely binding pose of this compound within the active site of a target protein. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on a force field that estimates the binding affinity. The results of these simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on related thiazole (B1198619) derivatives have shown that the thiazole ring can participate in various non-covalent interactions, and the substituent groups play a crucial role in determining the binding mode and affinity. nih.govwjarr.comresearchgate.net

Identification of Molecular Targets

Molecular docking can be used to screen this compound against a panel of known protein targets to identify potential biological activities. This "reverse docking" approach can help in identifying new therapeutic applications for the compound and its derivatives. For example, various thiazole-containing compounds have been identified as inhibitors of enzymes such as 15-lipoxygenase, carbonic anhydrase II, and α-glucosidase through docking studies. nih.govresearchgate.net These studies provide a basis for investigating this compound against similar targets. The predicted binding affinities from these screenings can prioritize experimental testing, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

QSAR studies on thiazole derivatives have successfully established correlations between molecular descriptors and various biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. laccei.orgresearchgate.netijpsr.com These models typically use a range of descriptors, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges and frontier molecular orbital energies.

Geometric descriptors: These describe the three-dimensional shape of the molecule.

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity.

By developing QSAR models for a series of compounds related to this compound, it is possible to predict its activity and to design new derivatives with improved potency. For instance, a QSAR model might reveal that increasing the hydrophobicity at a certain position of the thiazole ring leads to higher activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide valuable information about the electronic properties and reactivity of this compound.

Key parameters obtained from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are important indicators of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other molecules and for understanding its reactivity in chemical reactions.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, which can also help in understanding its reactivity and intermolecular interactions.

DFT studies on related 4-methylthiazole (B1212942) derivatives have provided insights into the reactive sites of the molecules, with the MEP surface being a key tool for understanding these locations. laccei.org

Prediction of Physicochemical and ADME Parameters

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a drug. Computational methods are widely used to predict these properties in the early stages of drug discovery, a process often referred to as in silico ADME.

For this compound, various physicochemical and ADME parameters can be predicted using computational models. These predictions are often based on established rules and models, such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound.

Table 1: Predicted Physicochemical and ADME Properties

| Property | Description | Predicted Value/Assessment |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Typically falls within the range for good oral bioavailability. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Influences absorption and distribution. |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | The number of electronegative atoms (O, N) with lone pairs. | Affects solubility and membrane permeability. |

| Aqueous Solubility | The maximum amount of a substance that can dissolve in water. | Important for absorption and formulation. |

| Gastrointestinal Absorption | The extent to which the compound is absorbed from the gastrointestinal tract. | Crucial for oral drug delivery. |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the BBB and enter the central nervous system. | Relevant for drugs targeting the brain. |

| Cytochrome P450 (CYP) Inhibition | The potential of the compound to inhibit major drug-metabolizing enzymes. | Important for predicting drug-drug interactions. |

In silico ADME studies on various heterocyclic compounds, including those with thiazole and thiadiazole cores, have demonstrated the utility of these predictions in identifying compounds with favorable pharmacokinetic profiles. nih.govmdpi.comrjptonline.orgnih.gov

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound is important as the conformation can significantly influence its biological activity and physical properties.

DFT calculations are a powerful tool for performing conformational analysis. By calculating the potential energy surface as a function of the rotation around the bond connecting the aldehyde group to the thiazole ring, the most stable conformers and the energy barriers between them can be determined. These studies can reveal whether the molecule exists predominantly in one conformation or as a mixture of conformers in equilibrium. The relative energies and Gibbs free energies calculated can indicate the most stable structures. wjarr.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 15-lipoxygenase |

| Carbonic anhydrase II |

Applications in Medicinal Chemistry and Drug Discovery

As a Building Block for Diverse Thiazole (B1198619) Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, known for its presence in a wide array of bioactive compounds. nih.gov 4-Methylthiazole-2-carbaldehyde is a crucial starting material for the synthesis of various thiazole derivatives. Its aldehyde functionality allows for a range of chemical transformations, including condensation reactions, to introduce diverse substituents and build molecular complexity. This versatility has led to the development of extensive libraries of thiazole-containing compounds for screening against various biological targets. ajgreenchem.comresearchgate.net

Researchers have utilized this compound to synthesize novel thiazole-based 1,2,3-triazole hybrids. ajgreenchem.com These hybrid molecules have shown potential as inhibitors of glioblastoma cancer cells. The synthesis often involves a multi-step process, starting with the modification of the thiazole scaffold, followed by cycloaddition reactions to introduce the triazole ring. ajgreenchem.com

Synthesis of Specific Therapeutic Agents

The utility of this compound extends to the synthesis of specific, clinically relevant therapeutic agents.

Cephalosporin (B10832234) Antibiotics (e.g., Ceftitoren Pivoxil)

This compound is a key intermediate in the industrial synthesis of Ceftitoren Pivoxil, a third-generation cephalosporin antibiotic. google.comnih.gov This antibiotic is valued for its broad-spectrum activity against various bacteria. nih.gov The synthesis of the side chain of Ceftitoren involves the use of this compound, highlighting the compound's importance in the production of life-saving drugs. google.comnih.gov Several synthetic routes have been developed to prepare this crucial intermediate efficiently and in high yield. nih.govgoogle.com

Thiazolidin-4-one Derivatives for Various Activities

Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov this compound serves as a precursor in the synthesis of various thiazolidin-4-one derivatives. The aldehyde group can react with amines and a sulfur source in cyclocondensation reactions to form the thiazolidinone core. chemmethod.com By varying the substituents on the starting materials, a diverse range of derivatives with different pharmacological profiles can be obtained. nih.govnih.gov

| Derivative Class | Synthetic Approach | Potential Biological Activities |

| 5-substituted thiazolidin-4-ones | Knoevenagel condensation of a thiazolidin-4-one with an aldehyde. nih.gov | Antimicrobial, Anticancer, Antioxidant, Anti-inflammatory nih.govnih.gov |

| 2,3-disubstituted-4-thiazolidinones | Reaction of an aldehyde, an amine, and mercaptoacetic acid. nih.gov | Anticancer nih.gov |

| 5-arylidene-2-imino-4-thiazolidinones | Multi-step synthesis involving Knoevenagel condensation. nih.gov | Anticancer nih.gov |

Taxane (B156437) Analogs

The search for novel anticancer agents has led to the synthesis of analogs of paclitaxel (B517696) (Taxol), a potent natural product. While direct synthesis of taxane analogs from this compound is not extensively documented in the provided results, the thiazole scaffold itself is a component of some taxane analogs. The versatility of this compound in creating diverse thiazole structures suggests its potential as a starting material for novel taxane side-chain analogs.

Development of Enzyme Inhibitors and Receptor Antagonists

The thiazole moiety is a key feature in many enzyme inhibitors and receptor antagonists. This compound provides a convenient entry point for the synthesis of such molecules.

For instance, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. researchgate.netnih.gov Some of these compounds exhibited significant inhibitory activity. nih.gov Additionally, substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates have been identified as dual inhibitors of 15-lipoxygenase and carbonic anhydrase II, enzymes involved in inflammation and various carcinomas. nih.gov

Furthermore, various 2-aminothiazole (B372263) derivatives have been studied as inhibitors of metabolic enzymes like carbonic anhydrase and cholinesterases, with some compounds showing potent inhibition. nih.gov

Design and Synthesis of Novel Thiazole-Based Scaffolds for Drug Development

The inherent reactivity and structural features of this compound make it an ideal starting point for the design and synthesis of novel thiazole-based scaffolds. These scaffolds can then be further elaborated to create libraries of compounds for high-throughput screening and drug discovery programs. researchgate.net

Researchers have successfully synthesized novel scaffolds by combining the thiazole ring with other heterocyclic systems like quinoxaline (B1680401) or thienothiophene, leading to new hybrid molecules with potential antibacterial activity. nih.gov The synthesis of these complex structures often relies on the reactivity of functional groups introduced via precursors like this compound. The development of such novel scaffolds is crucial for expanding the chemical space available for drug discovery and for overcoming challenges like drug resistance. nih.govresearchgate.net

Role in Biological Pathways and Biosynthesis

Involvement in Thiamine (B1217682) Biosynthesis (Thiazole Moiety Formation)

Thiamine pyrophosphate is an essential cofactor in all living organisms, playing a critical role in carbohydrate and amino acid metabolism. nih.gov Its structure consists of a pyrimidine (B1678525) and a thiazole (B1198619) ring linked together. nih.gov The biosynthesis of thiamine involves the separate creation of these two heterocyclic moieties, which are then coupled. nih.gov

In eukaryotes like the yeast Saccharomyces cerevisiae, the formation of the thiazole moiety follows a distinct and complex pathway, the details of which are progressively being uncovered. nih.gov Research has identified that the biosynthesis of the thiamine thiazole in these organisms requires a single gene, THI4, which encodes the thiazole synthase enzyme. nih.gov

Studies on the yeast thiazole synthase (THI4) have revealed that the formation of the thiazole ring does not directly involve 4-methylthiazole-2-carbaldehyde. Instead, research has identified a key enzyme-bound intermediate, which is an ADP adduct of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid. nih.govnih.gov This discovery provided crucial insights, suggesting that Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) is a probable precursor in this biosynthetic pathway. nih.gov The process involves the conversion of NAD and glycine (B1666218) into this advanced thiazole intermediate. nih.gov

The key steps elucidated in the eukaryotic pathway are:

The THI4 enzyme utilizes NAD as a substrate. nih.gov

The nicotinamide part of NAD is released, producing ADP-ribose, which is then converted to ADP-ribulose. nih.gov

In the presence of glycine, the enzyme catalyzes the formation of the thiazole ring, leading to the creation of the adenylated thiazole derivative bound to the enzyme. nih.gov

This adenylated 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid is the direct precursor to the thiazole moiety of thiamine in eukaryotes, highlighting a fascinating biochemical strategy for constructing this essential molecular component. nih.govnih.gov